Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate

Amino acid protection Peptide synthesis Racemization prevention

Researchers requiring selective N1-functionalization of 3,5-dimethylpyrazole face undesired nucleophilic side reactions from the unprotected N-H. This N-Boc derivative masks the endocyclic nitrogen, enabling controlled reactivity until acidic deprotection (TFA/HCl). • Orthogonal to Cbz: cleaved by acidolysis, not hydrogenolysis-compatible with hydrogenation-sensitive substrates (alkenes, alkynes, nitro groups). • XLogP3 = 2.3, a 0.8-unit increase over unsubstituted N-Boc-pyrazole, providing correct lipophilicity for SAR campaigns. • MW = 196.25 g/mol-16.7% higher than unsubstituted N-Boc-pyrazole; recalculate all stoichiometric quantities for scale-up to avoid molar deficit.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 219580-24-2
Cat. No. B8033780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate
CAS219580-24-2
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)OC(C)(C)C)C
InChIInChI=1S/C10H16N2O2/c1-7-6-8(2)12(11-7)9(13)14-10(3,4)5/h6H,1-5H3
InChIKeyXTBISQIOEDXGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,5-Dimethyl-1H-pyrazole-1-carboxylate Overview


Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS 219580-24-2) is an N-Boc (tert-butyloxycarbonyl) protected 3,5-dimethylpyrazole derivative with molecular formula C10H16N2O2 and molecular weight 196.25 g/mol [1]. This compound belongs to the class of pyrazole-1-carboxylates, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms with a tert-butoxycarbonyl protecting group at the N1 position [1]. The Boc group enables controlled reactivity in multi-step organic synthesis by providing selective protection for the pyrazole endocyclic nitrogen, while the 3,5-dimethyl substitution pattern confers specific steric and electronic properties [2].

Why Substitution Fails for this N-Boc Pyrazole


Generic substitution of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate with unprotected 3,5-dimethylpyrazole or alternative N-protected derivatives is not scientifically viable due to fundamental differences in N1 reactivity and subsequent deprotection behavior. Unprotected 3,5-dimethylpyrazole possesses an acidic endocyclic N-H (pKa of the conjugate acid ~14-15 for pyrazole N-H) that participates in undesired nucleophilic side reactions, metal coordination, and hydrogen-bonding interactions incompatible with many synthetic transformations [1]. The Boc protecting group in the target compound masks this reactivity until selective acidic deprotection is performed. Furthermore, alternative protecting groups such as Cbz (benzyloxycarbonyl), introduced via benzyl 3,5-dimethylpyrazole-1-carboxylate, require different deprotection conditions (hydrogenolysis versus acidolysis) and exhibit distinct stability profiles that alter downstream synthetic compatibility [2]. The quantitative evidence below establishes exactly where and how these differences manifest in measurable synthetic outcomes.

Quantitative Differentiation Evidence


Boc vs. Cbz Pyrazole-1-Carboxylate Protection

In a direct comparison of pyrazole-1-carboxylate protecting agents, benzyl 3,5-dimethylpyrazole-1-carboxylate (the Cbz analog of the tert-butyl ester target compound) enabled Cbz-protection of amino acids and esters in good yield without any racemization [1]. The tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate serves as the Boc analog in this class; the choice between tert-butyl (Boc) and benzyl (Cbz) esters determines deprotection method (acidolysis vs. hydrogenolysis) and synthetic compatibility. This difference is critical for procurement decisions: laboratories lacking hydrogenation capability or requiring orthogonal protecting group strategies must select the Boc version over the Cbz version.

Amino acid protection Peptide synthesis Racemization prevention

Suzuki-Miyaura Coupling of 3,5-Dimethylpyrazole

In a cross-study comparison of Suzuki-Miyaura coupling reactions, the 4-iodo derivative of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate gave a 59% yield when coupled with a bithiophene stannane [1], whereas the unsubstituted analog tert-butyl 4-iodo-1H-pyrazole-1-carboxylate gave a 65% yield under identical reaction conditions with the same coupling partner [1]. The 6% yield reduction (59% vs. 65%) is attributable to steric hindrance from the 3,5-dimethyl groups adjacent to the 4-position reactive site.

Cross-coupling Suzuki-Miyaura Heterocyclic functionalization

Lipophilicity: 3,5-Dimethyl vs. Unsubstituted N-Boc Pyrazole

The presence of 3,5-dimethyl substituents substantially increases lipophilicity compared to the unsubstituted N-Boc pyrazole core. Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate has a computed XLogP3 value of 2.3 [1], whereas tert-butyl 1H-pyrazole-1-carboxylate (CAS 219580-32-2, the unsubstituted analog) has an XLogP3 of 1.5 . This difference of 0.8 logP units corresponds to approximately 1.5 orders of magnitude higher predicted partition coefficient into organic phases.

Lipophilicity LogP Drug design ADME

Molecular Weight: 3,5-Dimethyl vs. Unsubstituted N-Boc Pyrazole

Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate has a molecular weight of 196.25 g/mol [1], compared to 168.19 g/mol for the unsubstituted tert-butyl 1H-pyrazole-1-carboxylate (CAS 219580-32-2) . The 28.06 g/mol difference (16.7% increase) stems from the two methyl groups (CH3, 15.03 g/mol each) at positions 3 and 5 replacing hydrogen atoms.

Physical property Molecular weight Chromatography

Application Scenarios for this N-Boc Pyrazole


Acid-Labile N1 Protection for Orthogonal Synthesis

Based on the Boc vs. Cbz protecting group differentiation evidence [1], this compound is best deployed in synthetic routes that require acid-labile N1 protection of the pyrazole ring while preserving orthogonal protecting groups elsewhere in the molecule. Unlike the Cbz analog (benzyl 3,5-dimethylpyrazole-1-carboxylate) which requires hydrogenolysis, the Boc group in tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is cleaved under acidic conditions (e.g., TFA, HCl/dioxane). This orthogonality is essential when the substrate contains hydrogenation-sensitive functionality (alkenes, alkynes, benzyl ethers, nitro groups) or when the laboratory lacks hydrogenation apparatus. Procurement should prioritize this compound over the Cbz analog for such synthetic plans.

Sterically Demanding Pyrazole Ligands and Scaffolds

The 3,5-dimethyl substitution pattern in this compound provides a sterically encumbered pyrazole core that is essential for the synthesis of ligands such as 3,5-dimethyl-4-(4-phosphonophenyl)-1H-pyrazole, which are used in metal-organic framework (MOF) and coordination polymer research [2]. The quantitative evidence on Suzuki-Miyaura coupling yield (59% for the 4-iodo derivative) [3] informs reaction planning: users should anticipate modest but workable yields when functionalizing at the 4-position due to steric hindrance from the adjacent methyl groups. This compound is the required starting material for accessing 3,5-dimethyl-substituted pyrazole scaffolds; the unsubstituted analog cannot yield the same steric and electronic environment in downstream ligands.

Increased Lipophilicity for Medicinal Chemistry

The computed XLogP3 of 2.3 for tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate represents a 0.8-unit increase in lipophilicity compared to the unsubstituted N-Boc pyrazole (XLogP3 = 1.5) [4]. In drug discovery campaigns where 3,5-dimethylpyrazole is the intended pharmacophore or scaffold element, this protected intermediate provides the correct lipophilicity profile for assessing structure-activity relationships (SAR). The increased lipophilicity will affect membrane permeability, plasma protein binding, and metabolic stability of the final deprotected compound. Selection of this building block over the unsubstituted analog should be driven by target product profile requirements for increased hydrophobicity.

Scale-Up Stoichiometry and Molecular Weight

For process chemistry and scale-up applications, the molecular weight difference of 28.06 g/mol (16.7% increase) versus the unsubstituted N-Boc pyrazole [5] is a critical procurement and formulation parameter. When adapting reaction protocols originally developed for tert-butyl 1H-pyrazole-1-carboxylate, users must recalculate all stoichiometric quantities to account for the higher molecular weight of the 3,5-dimethyl derivative. Failure to adjust stoichiometry will result in 16.7% molar deficit, potentially compromising reaction yields. This quantitative difference is non-negotiable for accurate large-scale synthesis planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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